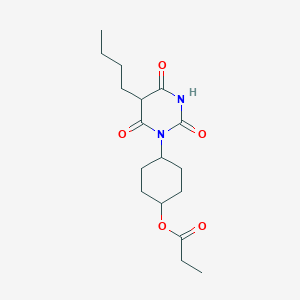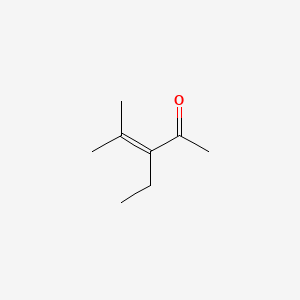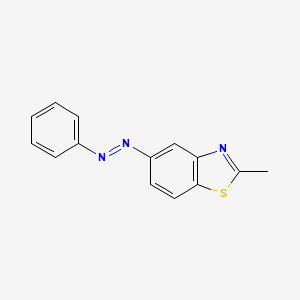
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid propionate (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid propionate (ester) is a chemical compound with the molecular formula C17H26N2O5. It is a derivative of barbituric acid, which is known for its sedative and hypnotic properties. This compound is characterized by the presence of a butyl group, a hydroxycyclohexyl group, and a propionate ester group attached to the barbituric acid core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid propionate (ester) typically involves the following steps:
Formation of Barbituric Acid Core: The initial step involves the condensation of urea with malonic acid derivatives to form the barbituric acid core.
Introduction of Butyl Group: The butyl group is introduced through alkylation reactions using butyl halides under basic conditions.
Cyclohexyl Group Addition: The hydroxycyclohexyl group is added via a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the hydroxy group with propionic acid or its derivatives under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. These methods typically employ automated systems for precise control of reaction conditions such as temperature, pressure, and pH.
Analyse Chemischer Reaktionen
Types of Reactions
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid propionate (ester) undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The butyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various alkyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid propionate (ester) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its sedative and hypnotic properties, similar to other barbiturates.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid propionate (ester) involves its interaction with the central nervous system. It is believed to enhance the activity of gamma-aminobutyric acid (GABA) receptors, leading to increased inhibitory neurotransmission. This results in sedative and hypnotic effects. The molecular targets include GABA receptors and associated ion channels.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid: Lacks the propionate ester group.
5-Butyl-1-(4-methoxycyclohexyl)barbituric acid: Contains a methoxy group instead of a hydroxy group.
5-Butyl-1-(4-hydroxyphenyl)barbituric acid: Contains a phenyl group instead of a cyclohexyl group.
Uniqueness
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid propionate (ester) is unique due to the presence of the propionate ester group, which may influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. This structural modification can enhance its efficacy and reduce potential side effects compared to similar compounds.
Eigenschaften
CAS-Nummer |
21330-95-0 |
|---|---|
Molekularformel |
C17H26N2O5 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
[4-(5-butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] propanoate |
InChI |
InChI=1S/C17H26N2O5/c1-3-5-6-13-15(21)18-17(23)19(16(13)22)11-7-9-12(10-8-11)24-14(20)4-2/h11-13H,3-10H2,1-2H3,(H,18,21,23) |
InChI-Schlüssel |
CEZDTYIUHMGSER-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1C(=O)NC(=O)N(C1=O)C2CCC(CC2)OC(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(Butan-2-yl)oxy]-1,2-diphenylethan-1-one](/img/structure/B14714030.png)








![N-[(3,5-dibromo-4-hydroxy-phenyl)thiocarbamoyl]-2-(4-methylphenoxy)acetamide](/img/structure/B14714073.png)
